1-Phenyl-2-pyrazin-2-ylethanone

Description

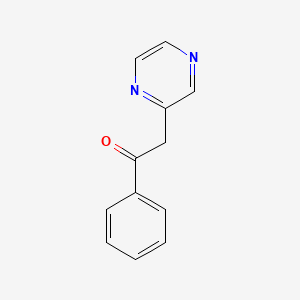

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyrazin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYTZBFFXRNJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334514 | |

| Record name | 1-phenyl-2-pyrazin-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40061-45-8 | |

| Record name | 1-phenyl-2-pyrazin-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-pyrazin-2-yl ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenyl-2-pyrazin-2-ylethanone CAS number 40061-45-8

An In-Depth Technical Guide to 1-Phenyl-2-pyrazin-2-ylethanone (CAS 40061-45-8)

Abstract

This compound (CAS: 40061-45-8), also known as Phenacyl pyrazine, is a heterocyclic ketone incorporating both a phenyl and a pyrazine moiety. While specific research on this compound is limited, its structural motifs are of significant interest in medicinal chemistry and materials science. The pyrazine ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[1] This guide provides a comprehensive technical overview of this compound, synthesizing available data with established principles of organic chemistry. It covers physicochemical properties, proposes a logical synthetic pathway based on established pyrazine chemistry, outlines expected analytical characterization methods, and discusses potential applications derived from the known biological activities of related pyrazine structures. This document is intended for researchers, chemists, and drug development professionals seeking to understand and potentially utilize this compound in their work.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ketone with the molecular formula C₁₂H₁₀N₂O.[2][3] The structure features a central ethanone bridge connecting a phenyl ring to the C-2 position of a pyrazine ring. This arrangement provides a rigid yet conformationally significant scaffold, with the electronic properties of the pyrazine ring influencing the reactivity of the adjacent carbonyl group.

Diagram: Chemical Structure

References

physical and chemical properties of 1-Phenyl-2-pyrazin-2-ylethanone

An In-depth Technical Guide to 1-Phenyl-2-pyrazin-2-ylethanone

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Unique Heterocyclic Ketone

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide delves into the core physical and chemical properties of a specific, yet highly promising derivative: this compound. This molecule, characterized by a phenyl group and a pyrazinyl moiety linked by a flexible ethanone bridge, presents a unique combination of aromatic, heterocyclic, and carbonyl functionalities. Understanding its fundamental characteristics is paramount for researchers and drug development professionals seeking to leverage its potential as a versatile building block for novel therapeutic agents. This document provides a comprehensive overview, from its intrinsic properties and synthesis to its analytical characterization and potential applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

The foundational step in evaluating any chemical entity for research and development is to establish its fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

The structure of this compound features a planar, electron-deficient pyrazine ring, which influences the molecule's overall polarity and potential for hydrogen bonding. The phenyl group contributes to its lipophilicity, while the ketone functional group acts as a hydrogen bond acceptor and a key site for chemical transformations.

Summary of Physical Data

The following table summarizes the key physical and identifying properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 40061-45-8 | [4][5][6] |

| Molecular Formula | C₁₂H₁₀N₂O | [4] |

| Molecular Weight | 198.23 g/mol | [4] |

| Melting Point | 82-83°C | [4] |

| Appearance | Likely a white to pale yellow crystalline solid | [7] |

| Hazard Identification | Irritant | [4] |

Synthesis and Chemical Reactivity

The synthesis of pyrazine derivatives is a well-established field in organic chemistry.[8][9][10] While specific literature on the direct synthesis of this compound is not abundant, its structure suggests a logical synthetic pathway rooted in fundamental condensation reactions.

General Synthetic Approach

A plausible and widely used method for constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[9] For this compound, a logical retrosynthetic analysis points towards the reaction of phenylglyoxal (a 1,2-dicarbonyl compound) with ethylenediamine. This would be followed by a selective oxidation of the resulting dihydropyrazine intermediate.

The diagram below illustrates a generalized workflow for the synthesis of substituted pyrazines, which can be conceptually applied to the target molecule.

Caption: Generalized workflow for the synthesis of pyrazine derivatives.

Expected Chemical Reactivity

The chemical behavior of this compound is dictated by its three primary functional components:

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reductions to form the corresponding alcohol, reductive aminations, and the formation of hydrazones, oximes, and other C=N derivatives.[11]

-

Pyrazine Ring: As an electron-deficient aromatic system, the pyrazine ring is generally resistant to electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution, particularly if a leaving group is present on the ring. The nitrogen atoms are weakly basic (pKa of pyrazine is ~0.65) and can be protonated or alkylated under acidic conditions.[1]

-

Methylene Bridge: The α-protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various classical C-C bond-forming reactions, such as aldol condensations and alkylations.

Spectroscopic and Analytical Characterization

Accurate structural elucidation is non-negotiable in chemical research. A combination of spectroscopic techniques is required to confirm the identity and purity of this compound.

Step-by-Step Protocol for Spectroscopic Analysis

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of this compound.

Methodology:

-

Sample Preparation:

-

For NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For IR: Prepare a KBr pellet containing ~1% of the compound or analyze as a thin film from a volatile solvent.

-

For MS: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum (400 MHz or higher recommended).

-

Expected Signals:

-

Pyrazine Protons: Three distinct signals in the downfield region (~δ 8.5-9.0 ppm), likely showing doublet and triplet splitting patterns.[12]

-

Phenyl Protons: Signals in the aromatic region (~δ 7.2-8.0 ppm), with multiplicity depending on the substitution pattern.

-

Methylene Protons (-CH₂-): A sharp singlet at approximately δ 4.0-4.5 ppm, shifted downfield due to the adjacent carbonyl and pyrazine ring.[12]

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

Carbonyl Carbon (C=O): A signal in the far downfield region, typically ~δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the range of ~δ 120-160 ppm for both the phenyl and pyrazine rings.

-

Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.

-

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum from 4000 to 400 cm⁻¹.

-

Expected Key Absorptions:

-

-

Mass Spectrometry (MS):

-

Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

-

Expected Ions:

-

Molecular Ion (M⁺ or [M+H]⁺): A peak at m/z 198 (for M⁺) or 199 (for [M+H]⁺), corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of CO, and cleavage at the C-C bond between the carbonyl and methylene groups, yielding fragments like the phenylacylium ion (m/z 105) and the pyrazinylmethyl cation.

-

-

Experimental Workflow: Purification and Purity Analysis

Ensuring the purity of a compound is critical for its use in drug development and biological screening. The following workflow outlines a standard procedure for the purification and subsequent purity analysis of this compound.

Caption: Workflow for purification and HPLC-based purity analysis.

Protocol for HPLC Purity Analysis

Objective: To determine the purity of the recrystallized this compound.

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

HPLC-grade acetonitrile and water.

-

The purified compound.

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a 60:40 (v/v) mixture of acetonitrile and water. Filter and degas the mobile phase before use.

-

Standard Preparation: Accurately weigh and dissolve a small amount of the purified compound in the mobile phase to create a stock solution of approximately 1 mg/mL. Prepare a working standard of ~0.1 mg/mL by diluting the stock solution.

-

HPLC Conditions:

-

Column: C18 reverse-phase.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm), determined by UV-Vis spectroscopy.

-

Run Time: 10-15 minutes.

-

-

Analysis: Inject the working standard solution into the HPLC system and record the chromatogram.

-

Data Interpretation: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for screening purposes.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While detailed toxicological data for this compound is limited, its classification as an irritant and the properties of its structural analogs provide a basis for safe handling protocols.[4]

-

Hazard Summary: Classified as an irritant.[4] May cause skin, eye, and respiratory irritation.[14][15][16] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong acids.[7][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Relevance and Applications in Drug Development

The pyrazine core is a cornerstone in medicinal chemistry, found in drugs for tuberculosis (Pyrazinamide), infections (Sulfametopyrazine), and various experimental therapies.[2][3] The incorporation of a pyrazine moiety can enhance a molecule's metabolic stability, modulate its solubility, and provide key hydrogen bond acceptors for target binding.[1]

This compound serves as an excellent starting point for generating libraries of novel compounds. The molecule's distinct reactive sites allow for systematic structural modifications:

-

Modification of the Phenyl Ring: Introduction of various substituents on the phenyl ring can modulate lipophilicity and electronic properties, influencing pharmacokinetic profiles and target interactions.

-

Derivatization of the Ketone: The ketone can be transformed into a wide range of other functional groups (alcohols, amines, heterocycles), allowing for the exploration of diverse chemical space and interactions with biological targets.[17]

-

Substitution on the Pyrazine Ring: While more challenging, functionalization of the pyrazine ring itself can further tune the molecule's properties.

The structural motif of an aromatic ring linked to a heteroaromatic system via a flexible linker is common in kinase inhibitors and other enzyme-targeted drugs. Therefore, derivatives of this compound could be explored for activities in oncology, inflammation, and infectious diseases.[18][19]

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. 40061-45-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | 40061-45-8 [m.chemicalbook.com]

- 6. This compound | 40061-45-8 [amp.chemicalbook.com]

- 7. globalchemmall.com [globalchemmall.com]

- 8. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine synthesis [organic-chemistry.org]

- 11. Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives Bearing a Pyrazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chembk.com [chembk.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. vigon.com [vigon.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenyl-2-pyrazin-2-ylethanone molecular structure and formula

An In-Depth Technical Guide to 1-Phenyl-2-pyrazin-2-ylethanone: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of this compound (also known as phenacyl pyrazine), a heterocyclic ketone of significant interest to medicinal chemists and drug discovery professionals. The pyrazine ring is a recognized "privileged structure" in pharmacology, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This document delineates the molecular structure and physicochemical properties of this compound, presents a detailed, field-proven synthetic protocol, and provides an expert analysis of its spectroscopic characteristics. Furthermore, we explore its potential applications as a versatile scaffold and building block in the development of novel therapeutics, particularly in the domain of kinase inhibition. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrazine-based compounds.

The Pyrazine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazine heterocycle, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a fundamental structural motif in drug discovery.[3][4] Its prevalence in both natural products, such as folic acid, and clinically essential medicines underscores its versatile role in molecular recognition.[5] Marketed drugs incorporating the pyrazine ring include the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the first-in-class proteasome inhibitor Bortezomib, used in cancer therapy.[2][5]

The utility of the pyrazine ring stems from its unique physicochemical properties. It is an electron-deficient aromatic system, and the nitrogen atoms act as effective hydrogen bond acceptors, a critical interaction for binding to biological targets like enzyme active sites.[1] In drug design, the pyrazine moiety is often employed as a bioisostere for phenyl, pyridine, or pyrimidine rings to modulate properties such as solubility, metabolic stability, and target affinity.[1] The compound at the core of this guide, this compound, combines this valuable heterocycle with an α-aryl ketone framework, presenting a rich platform for synthetic elaboration and exploration of biological activity.

Molecular Structure and Physicochemical Properties

This compound is a solid compound characterized by a phenyl ring and a pyrazin-2-yl ring linked by a two-carbon ethanone bridge. This structure provides a unique combination of aromaticity, hydrogen bonding capability, and a reactive carbonyl group.

The key structural and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₂O | [5][6][7] |

| Molecular Weight | 198.22 g/mol | [7][8] |

| Monoisotopic Mass | 198.07932 Da | [5] |

| CAS Number | 40061-45-8 | [6][7] |

| Appearance | Solid | [6] |

| Melting Point | 82-83 °C | [6] |

| Predicted XlogP | 1.1 | [5] |

| SMILES | C1=CC=C(C=C1)C(=O)CC2=NC=CN=C2 | [5] |

| InChIKey | WUYTZBFFXRNJSB-UHFFFAOYSA-N | [5] |

Predicted XlogP is a measure of lipophilicity, an important parameter in drug design.

2D Molecular Structure:

Caption: 2D structure of this compound.

Synthesis of this compound

While several routes can be envisaged for the synthesis of this target molecule, a robust and reliable method involves the nucleophilic addition of a metallated pyrazine derivative to an appropriate benzoyl electrophile or, more commonly, the addition of a metallated picoline equivalent to benzaldehyde followed by oxidation. The latter approach is detailed here as it provides excellent control and generally good yields. This protocol is based on well-established organometallic chemistry principles for C-C bond formation.

Experimental Protocol: Proposed Synthesis

Workflow Overview:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation of Lithium Diisopropylamide (LDA) Solution (Step 1):

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq., e.g., 2.5 M solution in hexanes) to the flask.

-

Add diisopropylamine (1.1 eq.) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Causality Note: The use of a strong, non-nucleophilic base like LDA is critical to selectively deprotonate the acidic methyl group of 2-methylpyrazine without attacking the pyrazine ring itself. The low temperature (-78 °C) prevents side reactions.

-

-

Formation of the Nucleophile (Step 1):

-

Dissolve 2-methylpyrazine (1.0 eq.) in anhydrous THF in a separate flame-dried flask.

-

Slowly add the 2-methylpyrazine solution to the LDA solution at -78 °C via a cannula.

-

Stir the resulting deep red or dark brown solution for 1-2 hours at -78 °C. This indicates the formation of the pyrazin-2-ylmethyl lithium anion.

-

-

Reaction with Benzaldehyde (Step 2):

-

Add freshly distilled benzaldehyde (1.0 eq.) dropwise to the anion solution at -78 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Causality Note: Benzaldehyde serves as the electrophile. The reaction must be maintained at low temperature to prevent self-condensation or other side reactions.

-

-

Work-up and Isolation of the Alcohol Intermediate:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, 1-phenyl-2-(pyrazin-2-yl)ethanol. This intermediate can be purified by chromatography or used directly in the next step.

-

-

Oxidation to the Ketone (Step 3):

-

Dissolve the crude alcohol intermediate in a suitable solvent such as dichloromethane (DCM) or acetone.

-

Add an oxidizing agent. Activated manganese dioxide (MnO₂, 5-10 eq.) is a mild and effective choice for this type of allylic/benzylic alcohol. Alternatively, pyridinium chlorochromate (PCC, 1.5 eq.) can be used.

-

Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting alcohol (typically 4-24 hours).

-

Causality Note: MnO₂ is a heterogeneous oxidant that selectively oxidizes the secondary alcohol to a ketone without affecting the sensitive pyrazine and phenyl rings.

-

-

Final Purification:

-

If using MnO₂, filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

-

Spectroscopic Characterization (Predicted)

No experimentally derived spectra for this compound are broadly published. The following data is predicted based on fundamental principles of spectroscopy and analysis of structurally similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide and other α-aryl ketones.[9][10][11] This information serves as an authoritative guide for researchers seeking to confirm the identity and purity of the synthesized compound.

| Analysis | Predicted Data | Interpretation |

| ¹H NMR | δ 8.5-8.7 (m, 3H) δ 7.9-8.0 (d, 2H) δ 7.4-7.6 (m, 3H) δ 4.4 (s, 2H) | Pyrazine protons: Three distinct signals in the downfield aromatic region. Phenyl protons (ortho to C=O): Doublet, deshielded by the ketone. Phenyl protons (meta, para): Multiplet in the standard aromatic region. Methylene protons (-CH₂-): A sharp singlet, deshielded by both the ketone and the pyrazine ring. |

| ¹³C NMR | δ ~195 (C=O) δ ~150-142 (Pyrazine C) δ ~136 (Phenyl C, ipso) δ ~134 (Phenyl C, para) δ ~129 (Phenyl C, ortho/meta) δ ~48 (-CH₂-) | Carbonyl Carbon: Characteristic downfield shift for a ketone. Aromatic Carbons: Multiple signals in the 120-150 ppm range. Methylene Carbon: Aliphatic signal significantly downfield due to adjacent electron-withdrawing groups. |

| IR (cm⁻¹) | ~3060 (Aromatic C-H stretch) ~2950 (Aliphatic C-H stretch) ~1695 (C=O stretch, ketone) ~1580, 1450 (C=C/C=N ring stretch) | Aromatic C-H: Typical for sp² C-H bonds. Aliphatic C-H: Weak stretch for the methylene group. Ketone C=O: Strong, sharp absorption characteristic of an aryl ketone. Ring Vibrations: Characteristic absorptions for the phenyl and pyrazine rings. |

| Mass Spec (ESI+) | m/z 199.08 [M+H]⁺ m/z 221.07 [M+Na]⁺ | Protonated Molecule: The expected mass for the molecule plus a proton. Sodium Adduct: A common adduct observed in ESI-MS.[5] |

Applications in Drug Discovery and Development

The structure of this compound is a rich source of pharmacophoric features, making it an attractive starting point for drug discovery campaigns.

-

Kinase Inhibitor Scaffolds: Many kinase inhibitors bind to the ATP-binding site, where a hydrogen bond between the inhibitor and the "hinge region" of the kinase is crucial for affinity. The nitrogen atoms of the pyrazine ring are ideal hydrogen bond acceptors for this interaction.[1] The phenyl and pyrazinyl-methyl groups can be directed towards other pockets of the kinase active site to enhance potency and selectivity. Derivatives of this core could potentially target kinases implicated in oncology or inflammatory diseases.

-

Building Block for Complex Heterocycles: The ketone functionality is a versatile chemical handle. It can readily undergo reactions such as reductive amination, aldol condensation, or serve as a precursor for the synthesis of more complex heterocyclic systems like imidazoles, oxazoles, or fused pyrazine derivatives (e.g., quinoxalines), greatly expanding the chemical space for library synthesis.

-

Bioisosteric Replacement: The entire phenacyl-pyrazine moiety can be used as a bioisostere for other common motifs in known drugs, offering a novel chemical scaffold to overcome challenges like poor pharmacokinetics or off-target toxicity in existing drug series. The pyrazolone structural motif, for example, is a critical element in drugs targeting inflammation and CNS disorders.[12]

Hypothetical Binding Mode in a Kinase Hinge Region:

Caption: Diagram showing the pyrazine nitrogen as a hydrogen bond acceptor.

Conclusion and Future Directions

This compound is a compound with significant untapped potential in medicinal chemistry. Its straightforward, high-yielding synthesis makes it readily accessible for research purposes. The combination of a hydrogen-bonding pyrazine ring, a modifiable phenyl group, and a reactive ketone linker provides an ideal platform for the generation of diverse chemical libraries. Future research should focus on synthesizing a range of derivatives and screening them against panels of therapeutically relevant targets, particularly protein kinases. Structure-activity relationship (SAR) studies originating from this core could pave the way for the development of next-generation therapeutics.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | C16H13N3O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. 1-Phenyl-2-(2-pyridinyl)ethanone | C13H11NO | CID 74179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-phenyl-2-pyrazin-2-yl ethanone (C12H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethanone, 1,2-diphenyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-Phenyl-2-hexanone [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of Novel 1-Phenyl-2-pyrazin-2-ylethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic strategy for novel 1-Phenyl-2-pyrazin-2-ylethanone derivatives. These compounds are of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the pyrazine core, which include anticancer, anti-inflammatory, and antibacterial properties[1][2][3]. This document outlines a modern and efficient synthetic approach, moving beyond classical condensation methods to employ a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The guide details the rationale behind the chosen methodology, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds and FDA-approved drugs[1][4]. Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-arrangement, allow it to act as a versatile pharmacophore, engaging in various biological interactions[5]. The incorporation of an α-aryl ketone functionality, as in the this compound structure, is a common strategy in medicinal chemistry to introduce additional binding motifs and modulate the compound's pharmacokinetic and pharmacodynamic properties.

The development of novel synthetic routes to access diverse derivatives of this core structure is paramount for expanding chemical libraries and exploring structure-activity relationships (SAR). This guide focuses on a contemporary synthetic approach that offers high yields and functional group tolerance.

Strategic Approach to Synthesis: The Rationale for Palladium-Catalyzed Cross-Coupling

While classical pyrazine syntheses often involve condensation reactions, these methods can suffer from harsh conditions and limited regioselectivity[6]. For the construction of the target this compound, a more strategic and modular approach is the formation of the key sp³-sp² carbon-carbon bond via a palladium-catalyzed cross-coupling reaction. Specifically, the Suzuki-Miyaura coupling is an excellent choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids[7][8].

The proposed synthetic strategy involves the coupling of a readily available pyrazinyl electrophile, 2-(chloromethyl)pyrazine, with a phenylboronic acid derivative. This approach allows for the late-stage introduction of the phenyl group, enabling the synthesis of a diverse library of derivatives by simply varying the boronic acid coupling partner.

References

- 1. Collection - Facile Regiocontrolled Synthesis of Trialkyl-Substituted Pyrazines - Organic Letters - Figshare [figshare.com]

- 2. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]

- 3. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. westmont.edu [westmont.edu]

- 5. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-phenyl-2-pyrazin-2-yl ethanone (C12H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Pyrazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold for chemical modification have led to the development of a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyrazine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential. From the enigmatic workings of the antitubercular stalwart pyrazinamide to the targeted precision of modern kinase inhibitors, this document serves as an in-depth resource for researchers and drug development professionals navigating the promising landscape of pyrazine-based therapeutics.

Introduction: The Enduring Significance of the Pyrazine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with their constituent heteroatoms facilitating crucial interactions with biological targets.[1][2] The pyrazine ring, in particular, is a recurring motif in numerous approved drugs and clinical candidates, underscoring its importance in medicinal chemistry.[2][3][4] Its inherent chemical properties, including its planarity, aromaticity, and the presence of two nitrogen atoms capable of hydrogen bonding, contribute to its ability to bind with high affinity and specificity to a wide array of biological macromolecules.[1][2] This guide will explore the multifaceted biological activities of pyrazine derivatives, with a focus on their applications in oncology, infectious diseases, and beyond.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Pyrazine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a variety of human cancers through diverse mechanisms of action.[5][6][7][8]

Kinase Inhibition: Targeting Aberrant Cellular Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[9] Pyrazine-based compounds have been successfully developed as potent and selective kinase inhibitors, often acting as ATP-competitive inhibitors that bind to the ATP-binding pocket of the enzyme.[5][9]

A notable example is the development of imidazo[1,2-a]pyrazine derivatives as Aurora A kinase inhibitors.[10] These compounds have shown promise in preclinical studies for their ability to disrupt mitotic progression and induce apoptosis in cancer cells. Furthermore, pyrazine derivatives have been investigated as inhibitors of other key oncogenic kinases such as CK2 and PIM kinases.[11]

The development of these targeted therapies often involves a structure-guided design approach, where the pyrazine scaffold is elaborated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.[5][11]

Table 1: Examples of Pyrazine-Based Kinase Inhibitors and their Targets

| Compound Class | Target Kinase(s) | Therapeutic Area | Reference(s) |

| Imidazo[1,2-a]pyrazines | Aurora A Kinase | Cancer | [10] |

| 2,6-Disubstituted Pyrazines | CK2, PIM Kinases | Cancer | [11] |

| Pyrazine-2-carboxamides | Checkpoint Kinase 1 (CHK1) | Cancer | [5] |

| Pyrazolopyrazines | Various Kinases | Cancer, Inflammatory Disorders | [5] |

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazine-containing compounds exhibit anticancer activity through various other mechanisms, including:

-

Induction of Apoptosis: Many pyrazine derivatives have been shown to trigger programmed cell death in cancer cells.[2] For instance, certain chalcone-pyrazine hybrids can induce apoptosis in BEL-7402 human hepatoma cells.[2]

-

Inhibition of Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are a class of anticancer drugs that have shown significant efficacy, particularly in cancers with deficiencies in DNA repair pathways. A nerone derivative containing a pyrazine moiety has demonstrated potent PARP inhibitory activity.[1]

-

Telomerase Inhibition: Telomerase is an enzyme that plays a crucial role in cellular immortalization, a key characteristic of cancer cells. Heterocyclic azole derivatives containing a pyrazine moiety have been designed and evaluated as potential telomerase inhibitors.[12]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazine derivatives have a long-standing history in the fight against infectious diseases, with a diverse range of antibacterial, antifungal, and antimycobacterial activities.[13][14][15]

The Enigma of Pyrazinamide: A Cornerstone of Tuberculosis Therapy

Pyrazinamide (PZA) is a first-line drug for the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis.[16][17] Despite its clinical importance for over 60 years, the precise mechanism of action of PZA remains a subject of intense research.[16]

PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase).[17] POA is thought to exert its antitubercular effect through multiple mechanisms, particularly in the acidic environment of tuberculous lesions.[16][18][19]

Proposed Mechanisms of Action of Pyrazinamide:

-

Disruption of Membrane Energy Production: POA is believed to act as a protonophore, disrupting the membrane potential and interfering with energy production in M. tuberculosis.[16]

-

Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit mycobacterial FAS I, an enzyme essential for mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[16]

-

Inhibition of Trans-translation: POA can bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a quality control mechanism for rescuing stalled ribosomes, which is crucial for bacterial survival under stress conditions.[16][18]

Caption: Proposed mechanisms of action for the antitubercular drug pyrazinamide.

Broad-Spectrum Antibacterial and Antifungal Activity

Numerous synthetic pyrazine derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.[20][21][22] For instance, novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[21] The synthesis of pyrazine carboxamide derivatives has also yielded compounds with promising antimycobacterial and antifungal properties.[22]

Neuroprotective and Anti-Inflammatory Activities

The therapeutic potential of pyrazine-containing compounds extends to the central nervous system and inflammatory conditions.

Neuroprotection

Tetramethylpyrazine, a compound originally isolated from the traditional Chinese herb Ligusticum wallichii, has been shown to possess neuroprotective effects.[23] Studies have indicated that it can protect the brain from ischemic reperfusion injury, in part by upregulating the expression of thioredoxin, an antioxidant protein.[23] Furthermore, cinnamic acid-ligustrazine derivatives have demonstrated protective effects against neurotoxicity in cellular models.[2]

Anti-inflammatory Effects

Pyrazine derivatives have also been explored for their anti-inflammatory properties.[1][2] For example, paeonol derivatives incorporating a pyrazine structure have shown significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in macrophages, a key inflammatory mediator.[2]

Experimental Protocols for Biological Evaluation

The discovery and development of novel pyrazine-based therapeutic agents rely on robust and reproducible experimental protocols. This section provides an overview of key in vitro and in vivo methodologies for assessing the biological activities of these compounds.

In Vitro Anticancer Activity Assays

A variety of in vitro assays are commonly employed to screen for and characterize the anticancer activity of pyrazine derivatives.[24][25][26]

Step-by-Step Protocol for MTT Cell Viability Assay:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrazine test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay to assess anticancer activity.

Other important in vitro anticancer assays include:

-

Cell Proliferation Assays: Such as the BrdU incorporation assay.[25]

-

Apoptosis Assays: Including Annexin V/PI staining followed by flow cytometry.

-

Cell Migration and Invasion Assays: For example, the transwell migration assay.[25]

-

Colony Formation Assays: To assess the long-term proliferative capacity of cancer cells.[25]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of pyrazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol for Broth Microdilution MIC Assay:

-

Bacterial/Fungal Culture: Grow the test microorganisms (e.g., S. aureus, E. coli, Candida albicans) in appropriate broth medium to the mid-logarithmic phase.

-

Compound Preparation: Prepare serial twofold dilutions of the pyrazine test compounds in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Models for Efficacy and Toxicity Assessment

Promising pyrazine derivatives identified through in vitro screening are further evaluated in animal models to assess their efficacy and safety.[27][28][29][30][31]

-

Infectious Disease Models: For antimicrobial agents, animal models of infection are crucial.[28][29] For example, to evaluate antitubercular compounds, mouse models of M. tuberculosis infection are commonly used.[17]

-

Cancer Models: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess the in vivo antitumor efficacy of pyrazine derivatives.[26]

Conclusion and Future Perspectives

The pyrazine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse range of biological activities, from potent anticancer and antimicrobial effects to neuroprotective and anti-inflammatory properties, highlights the immense potential of this heterocyclic core. Future research will likely focus on the design and synthesis of novel pyrazine derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new biological targets and the application of advanced drug delivery strategies will further expand the therapeutic applications of this remarkable class of compounds. As our understanding of disease mechanisms deepens, the rational design of pyrazine-containing molecules will undoubtedly lead to the development of next-generation therapies for a wide spectrum of human ailments.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological activity and mechanism of pyrazines [ouci.dntb.gov.ua]

- 13. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Revisiting Anti-tuberculosis Activity of Pyrazinamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. infectioncontroltoday.com [infectioncontroltoday.com]

- 19. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 20. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. noblelifesci.com [noblelifesci.com]

- 26. researchgate.net [researchgate.net]

- 27. In vivo models of infection | AVRAHAM LAB [weizmann.ac.il]

- 28. Infectious Disease Animal Models - IITRI [iitri.org]

- 29. Animal Models and Infectious Disease | Taconic Biosciences [taconic.com]

- 30. mdpi.com [mdpi.com]

- 31. Development of animal models for emerging infectious diseases by breaking the barrier of species susceptibility to human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Phenyl-2-pyrazin-2-ylethanone: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-pyrazin-2-ylethanone is a research chemical characterized by a phenyl group and a pyrazine ring linked by a two-carbon chain with a ketone functional group. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs—the pyrazine ring and the phenethylamine backbone—are present in a wide array of pharmacologically active molecules. This guide provides a comprehensive technical overview of this compound, including proposed synthetic routes, detailed analytical methodologies for its characterization, and a discussion of its potential pharmacological activities based on the known properties of related compounds. Furthermore, this document outlines a framework for in vitro and in vivo studies to elucidate its mechanism of action and safety profile, and addresses its potential legal status as a research chemical.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The pyrazine ring, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4, is a key structural feature in several approved drugs. These compounds are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The incorporation of a phenyl group, as seen in this compound, introduces a structural element common to many psychoactive substances and other centrally acting agents.

The structural similarity of this compound to cathinone, a naturally occurring stimulant, and its synthetic derivatives, suggests that it may possess stimulant or other psychoactive properties. This guide aims to provide researchers with a foundational understanding of this molecule, enabling further investigation into its chemical and biological characteristics.

Chemical Synthesis

The synthesis of this compound can be approached through several established synthetic methodologies. Two plausible routes are detailed below.

Synthesis via Grignard Reaction with 2-Cyanopyrazine

This approach involves the reaction of a phenylmagnesium halide with 2-cyanopyrazine to form an intermediate imine, which is then hydrolyzed to the desired ketone.

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with 2-Cyanopyrazine: The Grignard reagent is cooled to 0°C, and a solution of 2-cyanopyrazine in anhydrous diethyl ether is added dropwise. The reaction is stirred at room temperature overnight.

-

Hydrolysis: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred for several hours to ensure complete hydrolysis of the intermediate imine.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram of Synthesis Route 1:

Caption: Synthesis of this compound via Grignard reaction.

Synthesis from α-Amino Ketone Precursor

This method involves the condensation of an α-amino ketone with a 1,2-dicarbonyl compound, a common strategy for pyrazine synthesis.[2][3]

Experimental Protocol:

-

Synthesis of α-Aminoacetophenone: α-Aminoacetophenone hydrochloride can be synthesized from acetophenone through various methods, such as the Delepine reaction.

-

Condensation Reaction: α-Aminoacetophenone hydrochloride is neutralized and then condensed with glyoxal in the presence of a base.

-

Oxidation: The resulting dihydropyrazine intermediate is oxidized to the aromatic pyrazine product, this compound, using a mild oxidizing agent such as air or manganese dioxide.

Diagram of Synthesis Route 2:

Caption: Synthesis of this compound from an α-amino ketone.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.[4] It is particularly useful for the analysis of novel psychoactive substances and their analogues.[5]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or dichloromethane.[6]

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analyte from any impurities.

-

MS Detection: The separated components are introduced into a mass spectrometer. Electron ionization (EI) is typically used, and the resulting mass spectrum is recorded. The fragmentation pattern can provide valuable structural information.

Table 1: Predicted GC-MS Data

| Parameter | Predicted Value |

|---|---|

| Retention Time | Dependent on GC conditions |

| Molecular Ion (M+) | m/z 198 |

| Key Fragments | Phenyl (m/z 77), Pyrazinylmethyl (m/z 95), Benzoyl (m/z 105) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of organic molecules.[7]

Experimental Protocol:

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for the protons in the phenyl and pyrazine rings, as well as the methylene protons. The chemical shifts, splitting patterns, and integration of these signals will confirm the structure.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, including the carbonyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.2-8.0 | Multiplet | 5H |

| Pyrazinyl-H | 8.5-8.7 | Multiplet | 3H |

| Methylene-H | 4.3-4.5 | Singlet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Carbonyl-C | 195-200 | ||

| Phenyl-C | 128-137 | ||

| Pyrazinyl-C | 142-155 |

| Methylene-C | 45-50 | | |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Potential Pharmacological Activity and Mechanism of Action

The pharmacological profile of this compound is currently unknown. However, its structural features suggest several potential biological targets. The pyrazine moiety is a versatile scaffold found in drugs targeting a variety of receptors and enzymes.[9] The phenethylamine-like backbone is a common feature of many central nervous system stimulants.

In Vitro Studies

A tiered approach to in vitro screening can efficiently identify the primary biological targets.

Experimental Workflow for In Vitro Screening:

Caption: Workflow for in vitro pharmacological profiling.

Receptor Binding Assays:

Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a wide range of receptors.[10][11][12][13] A panel of receptors relevant to psychoactive drugs should be screened, including dopamine, serotonin, and norepinephrine transporters and receptors.

Functional Assays:

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator of the target receptor. These assays can measure downstream signaling events such as changes in intracellular calcium or cyclic AMP levels.

In Vivo Studies

Animal models can be used to assess the behavioral effects of this compound.

Behavioral Pharmacology Assays:

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.

-

Forced Swim Test: To screen for potential antidepressant-like activity.

-

Drug Discrimination Studies: To compare its subjective effects to known drugs of abuse.

Safety and Toxicology

A preliminary assessment of the safety and toxicological profile of any new research chemical is crucial.

In Vitro Toxicology

-

Ames Test: This bacterial reverse mutation assay is a standard preliminary screen for mutagenic potential.

-

hERG Assay: Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity.[14][15][16][17] Automated patch-clamp systems are commonly used for this purpose.

Diagram of hERG Assay Principle:

Caption: Principle of the automated patch-clamp hERG assay.

Legal Status

The legal status of this compound is not explicitly defined in most jurisdictions. However, its structural similarity to controlled cathinone derivatives could subject it to legislation targeting "analogues" of controlled substances.[18][19] In the United States, the Federal Analogue Act (21 U.S.C. § 813) allows for any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as such if intended for human consumption.[20][21][22][23] Similar legislation exists in the European Union and other countries.[18][19] Researchers must be aware of and comply with all applicable local, state, and federal regulations regarding the synthesis, possession, and use of this compound.

Conclusion

This compound is a research chemical with a novel structure that warrants further investigation. This guide has provided a comprehensive overview of its potential synthesis, analytical characterization, and a roadmap for exploring its pharmacological and toxicological properties. While direct experimental data is currently lacking, the information presented here, based on the well-established chemistry and pharmacology of related compounds, serves as a valuable resource for researchers interested in exploring the potential of this and other novel pyrazine derivatives. As with any research chemical, all handling and experimentation should be conducted with appropriate safety precautions and in compliance with all relevant regulations.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Receptor-Ligand Binding Assays [labome.com]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Synthetic cathinones | www.euda.europa.eu [euda.europa.eu]

- 19. gov.uk [gov.uk]

- 20. Federal Analogue Act - Wikipedia [en.wikipedia.org]

- 21. Controlled Substance Analogue Enforcement Act of 1986: The Compromising of Criminalization | Office of Justice Programs [ojp.gov]

- 22. dea.gov [dea.gov]

- 23. congress.gov [congress.gov]

The Therapeutic Potential of Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Versatility of a Simple Heterocycle

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged core in a multitude of clinically significant therapeutic agents. This guide provides an in-depth technical exploration of the diverse therapeutic applications of pyrazine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their development. We will delve into the established roles of these compounds in oncology, infectious diseases, and their emerging potential in neurology and inflammatory conditions, providing a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

I. The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazine's significance in drug design stems from its ability to engage in a variety of non-covalent interactions with biological targets. The two nitrogen atoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. This multifaceted binding capability allows for the development of potent and selective modulators of enzymes and receptors.[1] Furthermore, the pyrazine ring is relatively stable to metabolic degradation and can be readily functionalized at its four carbon positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

II. Anticancer Applications: Targeting Key Pathways in Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in cancer cell signaling to the induction of apoptosis.

A. Proteasome Inhibition: The Bortezomib Story

Bortezomib (Velcade®) stands as a landmark achievement in the application of pyrazine derivatives in oncology. This dipeptidyl boronic acid derivative is a potent and reversible inhibitor of the 26S proteasome, a cellular machine responsible for the degradation of ubiquitinated proteins.[4][5]

Mechanism of Action: In cancer cells, particularly multiple myeloma, the inhibition of the proteasome by bortezomib leads to the accumulation of regulatory proteins that control cell cycle progression and apoptosis.[6] This disruption of protein homeostasis triggers a cascade of events, including the activation of pro-apoptotic pathways and the suppression of pro-survival signals, ultimately leading to cancer cell death.[7][8] The boron atom in bortezomib plays a crucial role by forming a stable complex with the active site threonine residue of the proteasome's β5 subunit.[5]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents [jstage.jst.go.jp]

- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 8. arraybridge.com.cn [arraybridge.com.cn]

Foreword: The Pyrazine-Ethanone Scaffold - A Privileged Motif in Modern Chemistry

An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in Ethanone Structures

The pyrazine ring, a six-membered heteroaromatic system with two nitrogen atoms in a 1,4-arrangement, is a cornerstone in medicinal chemistry, materials science, and flavor chemistry.[1][2] Its derivatives are found in crucial pharmaceuticals like the anti-tuberculosis agent Pyrazinamide and various anti-cancer agents currently in development.[1] When substituted with an ethanone (acetyl) group, the pyrazine ring's inherent electronic properties are significantly modulated, creating a versatile scaffold with a unique and predictable reactivity profile. This guide provides an in-depth exploration of this reactivity, moving beyond simple reaction lists to explain the underlying electronic and mechanistic principles that govern experimental outcomes. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently manipulate this important chemical entity.

The Electronic Landscape of Acetyl-Substituted Pyrazines

The reactivity of any aromatic system is dictated by its electron density. The parent pyrazine ring is inherently electron-deficient due to the inductive effect of the two electronegative nitrogen atoms.[3] This makes the ring system a relatively weak base compared to pyridine and generally resistant to electrophilic attack.[4][5]

The introduction of an ethanone (acetyl) group, a potent electron-withdrawing group (EWG), further depletes the ring of electron density through both inductive and resonance effects.[6][7] This profound electronic perturbation is the key to understanding its reactivity:

-

Deactivation towards Electrophiles: The ring becomes highly deactivated towards classical electrophilic aromatic substitution (EAS). Reactions like nitration or Friedel-Crafts acylation are generally not feasible without harsh conditions or prior modification of the ring.[5]

-

Activation towards Nucleophiles: The severe electron deficiency makes the carbon atoms of the pyrazine ring highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).[8][9] This is the most synthetically valuable characteristic of this scaffold.

-

Directional Effects: The acetyl group, along with the ring nitrogens, directs the regiochemical outcome of substitution reactions, particularly in stabilizing intermediates.

The following diagram illustrates the primary avenues of reactivity for a generalized halo-acetyl-pyrazine, which serves as a common starting point for derivatization.

Figure 1: Primary reactivity pathways for acetyl-halopyrazine scaffolds.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most predictable and widely utilized reaction for functionalizing the acetyl-pyrazine core is Nucleophilic Aromatic Substitution (SNAr). This pathway is highly favored due to the ring's electron-poor nature, which is further amplified by the acetyl substituent.[9] The reaction proceeds via a two-step addition-elimination mechanism.

The SNAr Mechanism and the Role of the Acetyl Group

The rate-determining step is the initial attack of a nucleophile on the carbon atom bearing a suitable leaving group (typically a halogen).[10] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][11] The stability of this complex is paramount to the reaction's success.

The acetyl group, when positioned ortho or para to the leaving group, plays a critical role in stabilizing the negative charge of the Meisenheimer complex through resonance delocalization.[11] This stabilization significantly lowers the activation energy of the first step, accelerating the reaction. A meta-positioned acetyl group offers no such resonance stabilization, rendering those isomers far less reactive.[11]

Figure 2: The SNAr mechanism highlighting Meisenheimer complex stabilization.

Experimental Protocol: SNAr of 2-Chloro-5-acetylpyrazine with a Secondary Amine

This protocol describes a typical SNAr reaction, a cornerstone for building libraries of drug-like molecules.

Objective: To synthesize 2-(Morpholino)-5-acetylpyrazine.

Materials:

-

2-Chloro-5-acetylpyrazine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-acetylpyrazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the pyrazine).

-

Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Causality Note: The elevated temperature provides the necessary activation energy, while K₂CO₃ acts as a base to neutralize the HCl formed in situ, driving the reaction to completion.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x). The aqueous washes remove DMF and excess salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(Morpholino)-5-acetylpyrazine.

-

Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the starting material and the appearance of new signals corresponding to the morpholine moiety in the NMR spectra validate the substitution.

Data Presentation: Comparative Reactivity of Nucleophiles

The choice of nucleophile significantly impacts reaction conditions. The table below summarizes typical observations.

| Nucleophile Class | Example | Typical Conditions | Relative Rate | Causality Insights |

| Amines (Secondary) | Morpholine | 80-100 °C, K₂CO₃, DMF | Fast | Strong nucleophilicity; base required to trap HCl. |

| Alcohols | Sodium Methoxide | 25-60 °C, NaH/MeOH | Very Fast | Alkoxides are potent nucleophiles. NaH is used to deprotonate less acidic alcohols in situ. |

| Thiols | Sodium Thiophenoxide | 25 °C, NaH, THF | Very Fast | Thiolates are excellent, soft nucleophiles, often leading to rapid reactions at room temperature. |

| Amines (Primary) | Benzylamine | 80-120 °C, K₂CO₃, DMF | Moderate-Fast | Generally good nucleophiles, similar to secondary amines. |

Metal-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

For substitutions where a direct SNAr is not feasible or for the construction of carbon-carbon bonds, transition metal-catalyzed cross-coupling reactions are the method of choice.[12][13] These reactions offer unparalleled scope and functional group tolerance. The starting material is typically a halo-acetyl-pyrazine.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures or for attaching alkyl groups to the pyrazine core.[14] It involves the reaction of a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Figure 3: High-level workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Chloro-5-acetylpyrazine

Objective: To synthesize 2-Phenyl-5-acetylpyrazine.

Materials:

-

2-Chloro-5-acetylpyrazine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate (K₃PO₄)

-

Toluene and Water (degassed)

Procedure:

-

Reagent Preparation: In a Schlenk flask, combine 2-chloro-5-acetylpyrazine (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality Note: The phosphine ligand (SPhos) is crucial. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the key steps of the catalytic cycle, particularly the oxidative addition to the C-Cl bond.

-

Reaction Setup: Add the catalyst pre-mixture to the Schlenk flask. Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe. The use of degassed solvents is critical to prevent oxidation of the catalyst.

-

Reaction Execution: Heat the biphasic mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

-

Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification & Verification: Purify by column chromatography (silica gel) and verify the product structure and purity by NMR and HRMS. A successful reaction is indicated by the loss of the starting material and the appearance of signals for the new phenyl group.

Reactivity of the Ethanone Side-Chain

While the pyrazine ring is the primary focus, the acetyl group itself offers a handle for orthogonal functionalization. Standard ketone chemistry can be applied, often without affecting the aromatic core, allowing for late-stage diversification of lead compounds.

-

Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can participate in aldol or Claisen-Schmidt condensations to build more complex side chains.

-

Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄). This transformation can be crucial for modulating a compound's polarity and hydrogen-bonding capabilities.

-

Oxidation (Haloform Reaction): Treatment with bromine or iodine in the presence of a base can convert the acetyl group into a carboxylic acid, providing another key functional group for further modification (e.g., amide coupling).

Conclusion and Future Outlook

The ethanone-substituted pyrazine core presents a predictable and highly manipulable scaffold for chemical synthesis. Its reactivity is dominated by the electron-deficient nature of the ring, making it an excellent substrate for Nucleophilic Aromatic Substitution . For C-C and C-N bond formation, modern metal-catalyzed cross-coupling reactions provide a robust and versatile toolkit. Finally, the acetyl side-chain itself serves as a point for orthogonal derivatization.

For drug development professionals, understanding this hierarchy of reactivity is essential. It allows for the rational design of synthetic routes where the most robust reactions (like SNAr or Suzuki coupling) are used to build the core structure, followed by more delicate transformations on the side chain for late-stage functionalization. As catalytic methods continue to advance, direct C-H functionalization of these electron-poor systems may become more commonplace, offering even more efficient pathways to novel and potent pyrazine-based therapeutics and materials.[15]

References

- 1. irjmets.com [irjmets.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ijbpas.com [ijbpas.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]